molecular formula C20H24N2O2S B11566216 O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} diethylcarbamothioate

O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} diethylcarbamothioate

Cat. No.: B11566216
M. Wt: 356.5 g/mol
InChI Key: DLHVOQTYKWVIQD-UHFFFAOYSA-N
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Description

4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(2,3-DIMETHYLPHENYL)BENZAMIDE is an organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a diethylcarbamothioyl group and a dimethylphenyl group attached to a benzamide core. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(2,3-DIMETHYLPHENYL)BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2,3-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with an amine to form the benzamide.

    Introduction of the Diethylcarbamothioyl Group: The diethylcarbamothioyl group is introduced by reacting the benzamide with diethylcarbamothioyl chloride under basic conditions, typically using a base such as triethylamine.

    Final Coupling: The final step involves the coupling of the diethylcarbamothioyl group with the benzamide core to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(2,3-DIMETHYLPHENYL)BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the diethylcarbamothioyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(2,3-DIMETHYLPHENYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(2,3-DIMETHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(2,3-DIMETHYLPHENYL)BENZAMIDE: shares structural similarities with other benzamide derivatives, such as:

Uniqueness

The uniqueness of 4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(2,3-DIMETHYLPHENYL)BENZAMIDE lies in its specific substitution pattern and the presence of the diethylcarbamothioyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H24N2O2S

Molecular Weight

356.5 g/mol

IUPAC Name

O-[4-[(2,3-dimethylphenyl)carbamoyl]phenyl] N,N-diethylcarbamothioate

InChI

InChI=1S/C20H24N2O2S/c1-5-22(6-2)20(25)24-17-12-10-16(11-13-17)19(23)21-18-9-7-8-14(3)15(18)4/h7-13H,5-6H2,1-4H3,(H,21,23)

InChI Key

DLHVOQTYKWVIQD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C

Origin of Product

United States

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